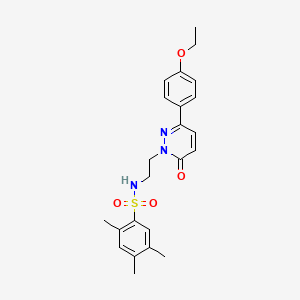

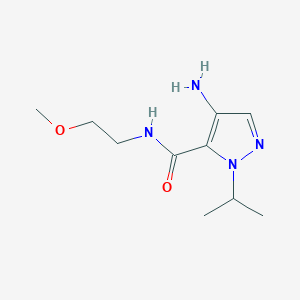

![molecular formula C25H26FN5O2S B2495449 N-环戊基-1-((2-氟苯甲基)硫代)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1114830-24-8](/img/structure/B2495449.png)

N-环戊基-1-((2-氟苯甲基)硫代)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives typically involves multiple steps, including the condensation of amino-triazoles with various carbonyl compounds and further cyclization processes. For instance, compounds within this family have been synthesized through reactions involving amino-triazoles and isoflavones, followed by photocyclization, which leads to the formation of the desired fused ring systems with water as the only by-product, highlighting efficient synthetic routes that minimize waste (Xue et al., 2015)(Xue et al., 2015).

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by fused ring systems that include triazolo and quinazoline moieties. These structures are often further modified with various substituents, enhancing their chemical diversity and potential biological activity. Detailed structural elucidation is typically achieved through spectroscopic methods, including NMR and mass spectrometry, providing insights into the compound's framework and substituent positions.

Chemical Reactions and Properties

Triazoloquinazoline derivatives undergo various chemical reactions, reflecting their reactive fused ring system. For example, these compounds can participate in electrophilic substitution reactions, where the presence of electron-donating or withdrawing groups significantly influences their reactivity patterns. Additionally, their thioamide or thiol groups can engage in nucleophilic addition or substitution reactions, further expanding their chemical versatility (Fathalla et al., 2000)(Fathalla et al., 2000).

科学研究应用

合成和药理活性

- 镇痛活性: Saad et al. (2011)进行的一项研究专注于合成具有喹唑啉基团的各种化合物,类似于目标化合物,并评估它们的镇痛活性。这表明类似化合物在疼痛管理中的潜力。

- 正性肌力效应: Liu et al. (2009)的研究涉及三唑并[4,3-a]喹唑啉衍生物,这是一个类似的结构类别,发现有显著的正性肌力效应,暗示了在心脏应用中的潜力。

抗菌和抗真菌应用

- 抗菌活性: Özyanik等人(2012年)探索了含有唑类核的喹啉衍生物的合成,包括三唑喹唑啉化合物,并评估了它们的抗菌活性,暗示了相关化合物在对抗微生物感染中的潜力(Özyanik等人,2012年)。

- 抗真菌效应: Xu等人(2007年)研究了结构类似的6-氟喹唑啉衍生物及其抗真菌性能。这些化合物显示出对各种真菌的显著活性,暗示了相关化合物在抗真菌应用中的相关性(Xu et al., 2007)。

抗癌研究

- 抗癌性能: Bhat等人(2004年)合成了一系列与目标化合物结构相关的1,2,4-三唑并[3,4-b]噻二唑,并对其进行了抗癌性能筛选。其中一些化合物显示出有希望的体外抗癌活性(Bhat et al., 2004)。

- 尿素衍生物的抗癌活性: Reddy等人(2015年)专注于1,2,4-三唑并[4,3-a]-喹唑啉衍生物,创造了显示出显著抗癌活性的尿素衍生物,针对各种细胞系(Reddy et al., 2015)。

未来方向

The future directions for research on “N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .

属性

IUPAC Name |

N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYKCZYACSSJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

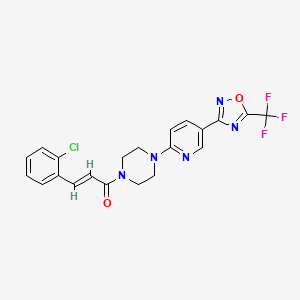

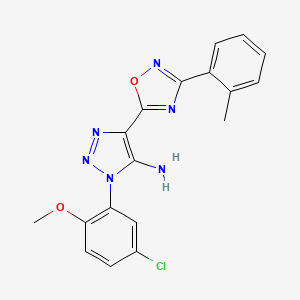

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

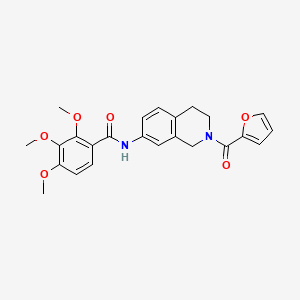

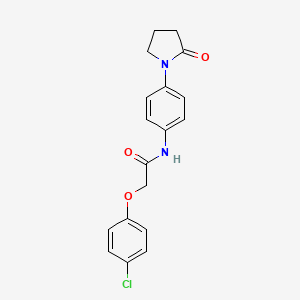

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

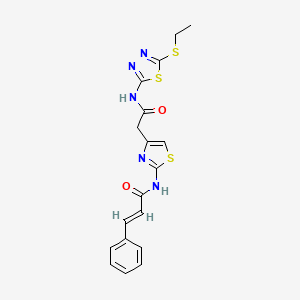

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

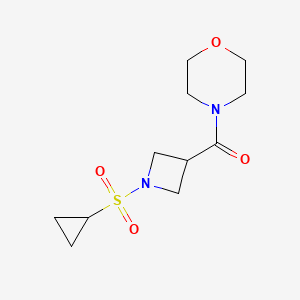

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)